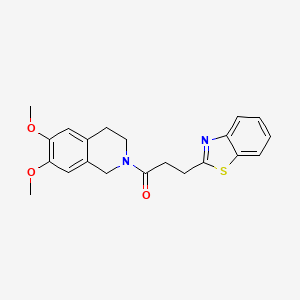

3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Description

This compound is a benzothiazole-containing derivative featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline (DHIQ) scaffold linked via a propan-1-one bridge. The DHIQ moiety is a privileged structure in medicinal chemistry, known for its role in modulating receptor binding and pharmacokinetic properties .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. describes a general procedure using tetrahydroisoquinoline and 1,3-dibromopropane to form the propan-1-one linker, followed by benzothiazole incorporation . The final product is characterized by HRMS (m/z 460.2 [M+H]⁺) and NMR, confirming structural integrity .

Properties

Molecular Formula |

C21H22N2O3S |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |

InChI |

InChI=1S/C21H22N2O3S/c1-25-17-11-14-9-10-23(13-15(14)12-18(17)26-2)21(24)8-7-20-22-16-5-3-4-6-19(16)27-20/h3-6,11-12H,7-10,13H2,1-2H3 |

InChI Key |

KSAVVKDZKANAFU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CCC3=NC4=CC=CC=C4S3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one” typically involves multi-step organic reactions. A common approach might include:

Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Formation of the isoquinoline moiety: This can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

Coupling of the two moieties: The final step would involve coupling the benzothiazole and isoquinoline derivatives through a suitable linker, such as a propanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.

Reduction: Reduction reactions could target the carbonyl group in the propanone linker.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

Material Science: Potential use in the development of organic semiconductors.

Biology

Enzyme Inhibition: Potential as an inhibitor for specific enzymes due to its complex structure.

Fluorescent Probes: The benzothiazole moiety could be used in the design of fluorescent probes for biological imaging.

Medicine

Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in oncology or neurology.

Industry

Dyes and Pigments: The compound could be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or nucleic acids, disrupting their normal function. The benzothiazole and isoquinoline moieties could facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Findings:

Structural Diversity and Synthetic Accessibility :

- The benzothiazole derivative (target compound) requires multi-step synthesis but achieves high purity (HRMS confirmation) . In contrast, allyl- or phenyl-substituted analogues (6e, 6f) show lower yields (37–48%), likely due to steric hindrance or side reactions during acylation .

Spectroscopic Profiles :

- The benzothiazole compound’s IR spectrum would differ from 6e and 6f due to the benzothiazole’s C=N and C-S stretches (~1600 cm⁻¹ and ~650 cm⁻¹, respectively), absent in simpler carbonyl analogues .

Biological Activity: HIV-1 RT Inhibition: Acetamide derivatives (Series 5, 8) show moderate activity, suggesting that bulkier substituents (e.g., benzothiazole) may enhance binding through hydrophobic interactions . Receptor Specificity: The pyridinylmethylamino derivative () targets orexin receptors, whereas the benzothiazole group’s electron-deficient aromatic system may favor sigma-2 receptor interactions, as seen in proliferative cancer cells .

Pharmacokinetic Considerations :

- The benzothiazole moiety may improve metabolic stability compared to allyl or phenyl groups, which are prone to oxidation or glucuronidation .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a derivative of benzothiazole and isoquinoline, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 356.4 g/mol. The structure incorporates a benzothiazole moiety, which is often linked to significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O4S |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | This compound |

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes involved in neurotransmitter metabolism. Inhibition of these enzymes can lead to increased levels of neurotransmitters such as serotonin and acetylcholine, which are crucial for mood regulation and cognitive function.

In Vitro Studies

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against MAO-B and BuChE. For instance, one study reported that certain derivatives showed IC50 values in the range of 14.80 ± 5.45 μM for MAO-B inhibition, indicating potent activity .

Case Studies

- Antidepressant Activity : In a forced swimming test (FST), compounds similar to the target compound significantly reduced immobility time in mice, suggesting antidepressant-like effects. The study highlighted that the introduction of specific substituents on the benzothiazole ring enhances MAO inhibition .

- Neuroprotective Effects : Another study evaluated the neuroprotective potential of related compounds against oxidative stress in neuronal cell lines. The results indicated that these compounds could mitigate cell death induced by reactive oxygen species (ROS) .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of methoxy groups on the benzothiazole ring enhances the inhibitory activity against MAO-B and BuChE. For example, introducing an ortho-methoxy group significantly increased MAO inhibition compared to other substitutions .

Potential Therapeutic Applications

Given its biological profile, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's and depression. The ability to cross the blood-brain barrier (BBB) further supports its candidacy as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(1,3-benzothiazol-2-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, typically involving coupling of benzothiazole and dihydroisoquinoline precursors. Key steps include:

- Reflux in polar aprotic solvents (e.g., ethanol, DMF) to promote nucleophilic substitution or condensation reactions. For example, highlights the use of ethanol under reflux to synthesize structurally related dihydroisoquinoline derivatives with yields up to 85% .

- Isolation via crystallization from dry benzene or ethanol to improve purity.

- Optimization involves adjusting reaction time (typically 6–24 hours), temperature (80–120°C), and stoichiometric ratios of reactants. For instance, demonstrates that using tetrabutylammonium iodide as a phase-transfer catalyst enhances coupling efficiency in heterocyclic systems .

Q. How can researchers resolve overlapping NMR signals during structural characterization of this compound?

- Methodological Answer : Overlapping signals in - or -NMR spectra, common in polycyclic systems, can be addressed by:

- 2D NMR techniques (e.g., COSY, HSQC, HMBC) to differentiate adjacent protons and assign quaternary carbons. and provide detailed - and -NMR data for analogous compounds, including coupling constants and chemical shifts for methoxy and aromatic groups .

- Deuterated solvent selection : Use DMSO-d for improved solubility of polar intermediates, as noted in for crystallographic validation of benzotriazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s potential biological targets?

- Methodological Answer : SAR studies require a combination of computational docking and in vitro assays :

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). references docking poses of similar benzimidazole-triazole hybrids, highlighting hydrophobic interactions with active-site residues .

- Functional group modification : Synthesize derivatives with variations in the benzothiazole (e.g., nitro, halogen substituents) or dihydroisoquinoline (e.g., methoxy positional isomers) moieties. ’s synthesis of 15a-g analogs provides a template for systematic substitution .

- Theoretical frameworks : Link SAR to established pharmacological hypotheses, such as kinase inhibition mechanisms () .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

- Laboratory studies : Measure hydrophobicity (logP) via shake-flask methods and photodegradation rates under UV light.

- Microcosm experiments : Simulate freshwater systems to track biotic/abiotic degradation pathways.

- Longitudinal field sampling : Monitor bioaccumulation in benthic organisms using LC-MS/MS. emphasizes partitioning studies across environmental compartments (water, sediment, biota) .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

- Methodological Answer : Contradictions often arise from assay variability or context-dependent mechanisms . Mitigation strategies include:

- Orthogonal validation : Confirm activity using unrelated assays (e.g., cell viability vs. enzymatic inhibition).

- Dose-response refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Critical literature analysis : Reconcile discrepancies using frameworks from , which advocates revisiting prior methodologies (e.g., cell line specificity, incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.